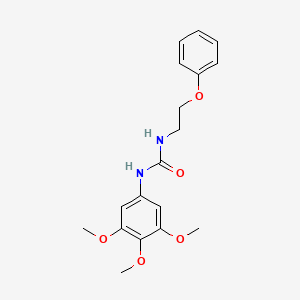

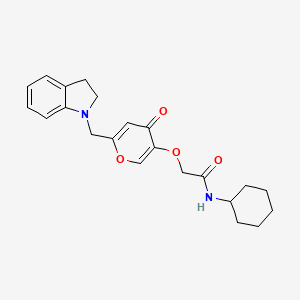

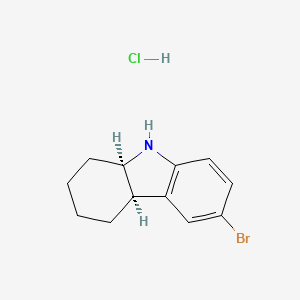

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide is a derivative of quinazoline, a bicyclic aromatic compound that has garnered interest due to its potential pharmacological activities. Quinazoline derivatives have been explored for various biological activities, including anti-HIV properties as seen in the synthesis and evaluation of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives . Although the specific compound is not directly mentioned in the provided papers, the general chemical framework is related to the structures studied for their potential as HIV integrase inhibitors .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the formation of the bicyclic quinazoline core followed by functionalization at various positions on the ring. For instance, the synthesis of 4-oxo-4H-quinolizine-3-carboxylic acid derivatives includes the confirmation of structures by spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and ESI or HRMS spectra . Another related synthesis involves the reaction of carboxylic acid hydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water, which is considered a "green" synthesis due to its environmentally friendly solvent choice and high yields . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The specific substituents on the quinazoline core can significantly influence the molecular conformation and properties. For example, the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide revealed that the compound crystallizes in a specific space group and exhibits an anti-rotamer conformation about the C-N bond . This level of structural detail is crucial for understanding the molecular interactions and potential biological activities of the compound.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, particularly at functionalizable sites such as the 4-oxo position and the carboxamide moiety. The reactivity of these sites can be exploited to introduce different substituents, which can alter the biological activity of the compound. The papers provided do not detail specific reactions for the compound , but they do offer examples of reactions involving similar quinazoline structures, such as cyclization reactions to form alkanoic acids and their esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. For instance, the crystallization behavior and the formation of polymorphs, as observed in the study of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, are important physical properties that can impact the compound's application and handling . The solubility in water, as mentioned in the green synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) benzamides, is another key property that can influence the compound's suitability for biological studies .

Applications De Recherche Scientifique

Synthesis and Characterization

Quinazoline derivatives, including 4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide, are synthesized to explore their pharmacological potential and structure-activity relationship. These compounds are evaluated for various biological activities, including diuretic, antihypertensive, and anti-diabetic potentials in rats, demonstrating the versatile nature of quinazoline derivatives in drug discovery (Rahman et al., 2014).

Antiviral Activities

The search for antiviral agents has led to the synthesis and evaluation of 4-oxo-quinolizine and quinazoline derivatives against various viruses. Studies indicate these compounds exhibit potential HIV integrase inhibitory activity, highlighting their relevance in the development of new therapies for viral infections (Yi-sheng Xu et al., 2009).

Antitumor and Antibacterial Agents

Quinazoline derivatives are investigated for their potential as antitumor and antibacterial agents. Compounds such as 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines demonstrate inhibitory activity against thymidylate synthase (TS), a key enzyme in DNA synthesis, indicating their potential in cancer therapy and as antibacterial agents (Gangjee et al., 1996).

Antimycobacterial Activity

Research into the antimycobacterial properties of quinazoline derivatives reveals that some synthesized compounds exhibit significant activity against strains of Mycobacterium tuberculosis and other atypical mycobacteria. This suggests potential applications in treating tuberculosis and related diseases (J. Kuneš et al., 2000).

Antifungal and Anticancer Properties

Further exploration of quinazoline derivatives encompasses their evaluation for antifungal and anticancer activities. These studies provide insights into the therapeutic potential of such compounds in treating various cancers and fungal infections, demonstrating the broad spectrum of biological activities offered by quinazoline derivatives (Nowak et al., 2015).

Propriétés

IUPAC Name |

4-oxo-N-(oxolan-2-ylmethyl)-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S/c1-2-3-4-9-22-18(24)15-8-7-13(11-16(15)21-19(22)26)17(23)20-12-14-6-5-10-25-14/h7-8,11,14H,2-6,9-10,12H2,1H3,(H,20,23)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLKMFNUQOCQFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)NC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2518580.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518590.png)

![2-chloro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2518591.png)

![N-(3,4-dimethoxyphenyl)-2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518592.png)

![1-(3,4-dichlorobenzyl)-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2518601.png)